molecular formula C24H31N3O3 B1678920 (S)-3,4-Dihydro-1-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-N-methyl-1H-2-benzopyran-6-carboxamide CAS No. 187665-60-7

(S)-3,4-Dihydro-1-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-N-methyl-1H-2-benzopyran-6-carboxamide

Cat. No. B1678920
M. Wt: 409.5 g/mol
InChI Key: UDLSEQDYARNKTL-QHCPKHFHSA-N
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Description

This compound is a complex organic molecule. It contains a benzopyran ring, which is a common structure in many bioactive compounds. The molecule also has a piperazine ring, which is often found in pharmaceuticals due to its ability to improve solubility and bioavailability .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to analyze its structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The benzopyran and piperazine rings, as well as the methoxyphenyl and methyl groups, could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Antagonistic Properties

  • Practical Synthesis of CCR5 Antagonists : A study by Ikemoto et al. (2005) details a practical synthesis method for an orally active CCR5 antagonist, which showcases the significance of (S)-3,4-Dihydro-1-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-N-methyl-1H-2-benzopyran-6-carboxamide in medicinal chemistry. This antagonist plays a crucial role in HIV/AIDS research, demonstrating a critical application in the development of therapeutic agents (Ikemoto et al., 2005).

Receptor Interaction and Neurological Effects

  • Effects on Serotonin Neurons : A study by Craven et al. (1994) investigated the effects of WAY-100635, a compound structurally similar to (S)-3,4-Dihydro-1-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-N-methyl-1H-2-benzopyran-6-carboxamide, on serotonin-containing neurons. The research highlights the compound's potential in studying neurological disorders and its role as a serotonin receptor antagonist (Craven, Grahame-Smith, & Newberry, 1994).

  • Neuroprotective Properties : Ahlemeyer et al. (1999) researched the neuroprotective properties of Bay x 3702, a 5-HT1A receptor agonist with a structure related to the compound . This study provides insights into the potential therapeutic applications of such compounds in protecting neurons from apoptosis, especially in conditions like ischemic stroke or brain trauma (Ahlemeyer et al., 1999).

  • Serotonin Receptors in Alzheimer's Disease : Kepe et al. (2006) utilized a selective serotonin 1A imaging probe structurally similar to (S)-3,4-Dihydro-1-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-N-methyl-1H-2-benzopyran-6-carboxamide. This research sheds light on the alterations in serotonin 1A receptors in Alzheimer's disease patients, emphasizing the compound's significance in neurodegenerative disease research (Kepe et al., 2006).

Chemical Synthesis and Analysis

  • Synthesis of Novel Benzodifuranyl and Related Compounds : Abu-Hashem et al. (2020) conducted a study on the synthesis of novel compounds including benzodifuranyl derivatives, where the structural elements aresimilar to the compound . This research highlights the potential of these compounds in developing new pharmacological agents with analgesic and anti-inflammatory properties, underscoring the broader implications of such chemical structures in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
  • Determination of 5-HT Receptor Antagonists in Biological Samples : Zheng et al. (2013) developed a sensitive method for determining compounds structurally related to (S)-3,4-Dihydro-1-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-N-methyl-1H-2-benzopyran-6-carboxamide in rat plasma and brain samples. This study is crucial for understanding the pharmacokinetics and distribution of such compounds in biological systems, essential for drug development and therapeutic applications (Zheng et al., 2013).

  • Synthesis and Antimicrobial Activities of Triazole Derivatives : Bektaş et al. (2007) synthesized and evaluated the antimicrobial activities of triazole derivatives, which share structural similarities with the compound in focus. Such studies contribute to the development of new antimicrobial agents, highlighting the versatility of this chemical scaffold in various therapeutic areas (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include further studies to fully understand its properties, potential uses, and safety considerations. It could also be modified to create new compounds with improved properties .

properties

IUPAC Name

(1S)-1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3/c1-25-24(28)19-3-8-22-18(17-19)10-16-30-23(22)9-11-26-12-14-27(15-13-26)20-4-6-21(29-2)7-5-20/h3-8,17,23H,9-16H2,1-2H3,(H,25,28)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLSEQDYARNKTL-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)C(OCC2)CCN3CCN(CC3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=CC2=C(C=C1)[C@@H](OCC2)CCN3CCN(CC3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3,4-Dihydro-1-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-N-methyl-1H-2-benzopyran-6-carboxamide

CAS RN

187665-60-7
Record name (1S)-3,4-Dihydro-1-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-N-methyl-1H-2-benzopyran-6-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187665-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PNU 109291
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187665607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PNU-109291
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E4LJL8K38
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
CM Villalón… - Mini reviews in medicinal …, 2017 - ingentaconnect.com
Background: Migraine is a highly prevalent neurovascular disorder. Objective: Of the many factors that have been implicated over the years, 5-hydroxytryptamine (5-HT;serotonin) has …
Number of citations: 59 www.ingentaconnect.com
BL Winters, HJ Jeong… - British journal of …, 2020 - Wiley Online Library
Background and Purpose While triptans are used to treat migraine, there is evidence that they also reduce inflammation‐induced pain at the spinal level. The cellular mechanisms …
Number of citations: 4 bpspubs.onlinelibrary.wiley.com
HJ Jeong, VA Mitchell… - British journal of …, 2012 - Wiley Online Library
BACKGROUND AND PURPOSE 5‐HT receptor agonists have variable nociceptive effects within the spinal cord. While there is some evidence for 5‐HT 1A spinally‐mediated analgesia…
Number of citations: 70 bpspubs.onlinelibrary.wiley.com
Z Zhao, K Kang, J Yue, X Ji, H Qiao, P Fan… - European Journal of …, 2021 - Elsevier
Isochromans are well recognized heterocyclic compounds in drug discovery which produce diverse therapeutically related applications in pharmacological practices. Medicinal …
Number of citations: 14 www.sciencedirect.com
PS Hosford - 2014 - discovery.ucl.ac.uk
The nucleus tractus solitarus (NTS) integrates afferent information to maintain cardiovascular homeostasis. Pharmacological experiments have indicated that 5-HT is released in this …
Number of citations: 3 discovery.ucl.ac.uk
B Mishra, G Joshi - Handbook of Research on Medicinal …, 2017 - books.google.com
Serotonin (5-hydroxytryptamine; 5-HT) is a monoamine neurotransmitter primarily present in the enterochromaffin cells (ECs) of gastrointestinal tract (GT), Central Nervous System (CNS…
Number of citations: 1 books.google.com

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